molecular formula C10H7N3S B3183472 2-Amino-4-Phenylthiazole-5-carbonitrile CAS No. 704870-71-3

2-Amino-4-Phenylthiazole-5-carbonitrile

Cat. No.: B3183472
CAS No.: 704870-71-3
M. Wt: 201.25 g/mol
InChI Key: JHEXUURKXQZMDP-UHFFFAOYSA-N
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Description

2-Amino-4-Phenylthiazole-5-carbonitrile is a versatile chemical compound with significant applications in scientific research. Its unique properties make it valuable for developing new drugs, understanding biological processes, and designing advanced materials.

Scientific Research Applications

2-Amino-4-Phenylthiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new anticancer agents.

    Industry: The compound is used in the development of advanced materials with specific properties

Mechanism of Action

Target of Action

The compound 2-Amino-4-Phenylthiazole-5-carbonitrile, also known as 2-Amino-5-cyano-4-phenylthiazole, has been found to have significant inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is also known to inhibit the HIV-1 Nucleocapsid Protein (NC), a highly conserved protein in diverse HIV-1 subtypes .

Mode of Action

The compound interacts with its targets mainly by binding to them and inhibiting their activity. For instance, in the case of HIV-1, it competes for the binding of nucleic acids to the Nucleocapsid Protein (NC), thereby inhibiting multiple steps in the HIV-1 life cycle .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it has been suggested that it might induce apoptosis in cancer cells through the ROS-mitochondrial apoptotic pathway . In the case of HIV-1, it inhibits the replication of the virus by interfering with the function of the Nucleocapsid Protein (NC) .

Pharmacokinetics

Its skin permeation is low, and it has a lipophilicity log Po/w (iLOGP) of 1.77 .

Result of Action

The result of the compound’s action is the inhibition of the growth of various types of cancer cells and the HIV-1 virus. In the case of cancer, it achieves this by inducing apoptosis in the cancer cells . In the case of HIV-1, it inhibits the replication of the virus by interfering with the function of the Nucleocapsid Protein (NC) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and hence its efficacy. According to one source, its solubility is 0.173 mg/ml in water, which classifies it as soluble . Its stability can also be affected by storage conditions .

Safety and Hazards

The safety information for 2-Amino-4-Phenylthiazole-5-carbonitrile indicates that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-Phenylthiazole-5-carbonitrile typically involves the reaction of 2-aminothiazole with benzaldehyde and potassium cyanide under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

  • 2-Amino-4-Methylthiazole-5-carbonitrile
  • 2-Amino-4-Phenylthiazole
  • 2-Amino-4-Phenylthiazole-5-carboxamide

Comparison: 2-Amino-4-Phenylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and offers a broader range of synthetic applications .

Properties

IUPAC Name

2-amino-4-phenyl-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-6-8-9(13-10(12)14-8)7-4-2-1-3-5-7/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEXUURKXQZMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3-oxo-3-phenylpropionitrile (0.5 g, 3.4 mmol) was mixed with thiourea (0.52 g, 6.8 mmol) and iodine (0.43 g, 3.4 mmol) and the mixture was heated on a steam bath for 12 h. It was then diluted with water and made alkaline with saturated aqueous NH4OH, and extracted with ethyl acetate. The organic phases were washed with water and brine, dried over sodium sulfate, and evaporated to dryness to give the crude product, which was used in the next reaction without any further purification. Yield: 0.2 g, 29%.
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0.5 g
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0.52 g
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Synthesis routes and methods II

Procedure details

To a solution of benzoylacetonitrile derivative (1 eq.) in EtOH is added pyridine (1 eq.). The resulting mixture is stirred at 70° C. for 15 min then cooled at r.t. A previously stirred suspension of thiourea (2 eq.) and iodine (1 eq.) in EtOH is then slowly added. After 1 h at r.t. a cold 1M Na2S2O3 solution is added under stirring. The resulting precipitate is filtered, washed with water, and finally dried under vacuo to afford the amino-4-phenyl-thiazole-5-carbonitrile derivative.
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Na2S2O3
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Synthesis routes and methods III

Procedure details

5 g (34.0 mmol) of 3-oxo-3-(3-fluorophenyl)-propanenitrile were dissolved in pyridine (30 ml) and thiourea (5 g, 68.0 mmol) and iodine (8.70 g, 34.40 mmol) were added successively. The solution was stirred at 100° C. for 12 h. The mixture was then cooled to room temperature and poured into ice-water (500 ml). The resulting solid was filtered, washed with water and recrystallized from ethanol to give 7.0 g (91%) of a yellow solid.
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5 g
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30 mL
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5 g
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8.7 g
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[Compound]
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ice water
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500 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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